molecular formula C8H10OS B14843174 2-Methyl-6-(methylthio)phenol

2-Methyl-6-(methylthio)phenol

Cat. No.: B14843174
M. Wt: 154.23 g/mol
InChI Key: MRCQDFNEMYBGIV-UHFFFAOYSA-N
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Description

The methylthio group is a strong electron-donating substituent, which may enhance the phenol’s acidity compared to non-sulfur analogs and facilitate interactions in biological or catalytic systems.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylphenol

InChI

InChI=1S/C8H10OS/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3

InChI Key

MRCQDFNEMYBGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(methylthio)phenol can be synthesized through several methods. One common method involves the reaction of 2-methylphenol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring that the compound is produced efficiently for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-Methyl-6-(methylthio)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituents Molecular Formula Key Properties Applications/Findings
2-Methyl-6-(methylthio)phenol 2-Me, 6-SMe C₈H₁₀OS Electron-rich due to -SMe; moderate acidity; potential H-bonding via -OH Likely intermediate in ligand synthesis
2-Chloro-6-(methylthio)phenol 2-Cl, 6-SMe C₇H₇ClOS Electron-withdrawing Cl reduces ring electron density; higher acidity Not specified; used in chemical libraries
2-Methoxy-6-aminophenol 2-OMe, 6-NH₂ C₇H₉NO₂ Electron-donating OMe and NH₂; forms zwitterions; high solubility Pharmaceutical intermediates
2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol 2-Me, 6-Schiff base C₁₅H₁₂F₃NO Non-planar structure (dihedral angle 38.79°); intramolecular O–H⋯N H-bonding Ligand for metal coordination; thermochromic properties

Key Observations :

  • Electron Effects: The methylthio group (-SMe) in this compound donates electrons more effectively than chloro (-Cl) but less than methoxy (-OMe) groups, influencing aromatic ring reactivity .
  • Acidity : The -OH group’s acidity is modulated by substituents. While -SMe increases acidity slightly compared to alkyl groups, chloro substitution (electron-withdrawing) further enhances it .
  • Hydrogen Bonding : Intramolecular H-bonding (e.g., O–H⋯N in Schiff bases ) stabilizes specific tautomers, affecting molecular conformation and optoelectronic behavior.

Table 2: Functional Comparisons

Compound Biological/Chemical Activity Reference Findings
This compound Potential ligand for metal coordination; possible cytotoxic activity inferred from analogs Structural similarity to Schiff bases with antitumor applications
Ethyl cholate Binds Bcl-2 via H-bonds (binding energy: -7.3 kcal/mol) Demonstrated in molecular docking against hepatocellular carcinoma targets
Mercaptodimethur Carbamate insecticide (CAS: 2032-65-7) Used in agriculture; inhibits acetylcholinesterase

Key Observations :

  • Its sulfur moiety may enhance binding to metal-containing enzymes or receptors.
  • Coordination Chemistry: Schiff base analogs (e.g., ) demonstrate utility as tetradentate ligands for 3d-transition metals, suggesting similar applications for this compound in catalysis or material science.

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